7-Methoxy-2,4-dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

PI3Kδ inhibition isoform selectivity B-cell malignancies

7-Methoxy-2,4-dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 1000575-78-9; synonym MFCD09878053) is a synthetic 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (BTD) derivative with molecular formula C10H12N2O4S and molecular weight 256.28 g/mol. The compound belongs to the benzothiadiazine dioxide class, a privileged scaffold in medicinal chemistry with reported activities spanning KATP channel modulation, phosphoinositide 3-kinase delta (PI3Kδ) inhibition, and carbonic anhydrase (CA) inhibition.

Molecular Formula C10H12N2O4S
Molecular Weight 256.28 g/mol
Cat. No. B12998177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2,4-dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Molecular FormulaC10H12N2O4S
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)OC)S(=O)(=O)N(C1=O)C
InChIInChI=1S/C10H12N2O4S/c1-11-8-5-4-7(16-3)6-9(8)17(14,15)12(2)10(11)13/h4-6H,1-3H3
InChIKeyBXGIQAHOPYEJAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2,4-dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: Core Structural and Pharmacological Identity for Procurement Decisions


7-Methoxy-2,4-dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 1000575-78-9; synonym MFCD09878053) is a synthetic 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (BTD) derivative with molecular formula C10H12N2O4S and molecular weight 256.28 g/mol . The compound belongs to the benzothiadiazine dioxide class, a privileged scaffold in medicinal chemistry with reported activities spanning KATP channel modulation, phosphoinositide 3-kinase delta (PI3Kδ) inhibition, and carbonic anhydrase (CA) inhibition [1]. Its defining structural features—a 7-methoxy substituent on the benzene ring, 2,4-dimethyl groups on the thiadiazine core, and a 3-keto-1,1-dioxide arrangement—distinguish it from both classical benzothiadiazine drugs (e.g., diazoxide, chlorothiazide) and non-oxidized analogs, enabling a unique pharmacological fingerprint relevant to kinase inhibitor and ion channel modulator research programs .

Why 7-Methoxy-2,4-dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Cannot Be Readily Substituted by In-Class Analogs


Benzothiadiazine dioxides exhibit pronounced structure-activity divergence driven by substituent identity and position. The 7-methoxy group is a critical determinant of pancreatic versus vascular tissue selectivity in KATP channel openers: compounds bearing 7-methoxy (or 7-methyl) with a 3-alkylamino side chain are potent, selective inhibitors of insulin release from pancreatic β-cells, whereas 7-trifluoromethyl or 7-pentyl analogs redirect activity toward vascular smooth muscle [1]. In the PI3Kδ context, the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide core confers isoform selectivity (e.g., >21-fold selectivity for PI3Kδ over PI3Kγ), a property lost when switching to the quinazolinone scaffold which produces dual PI3Kδ/γ inhibitors [2]. Furthermore, the 1,1-dioxide oxidation state enhances metabolic stability relative to non-oxidized thiadiazine analogs . Simple interchange with des-methoxy (2,4-dimethyl only), des-methyl, or non-dioxide analogs would therefore alter—and likely compromise—the specific pharmacological profile for which this compound is selected.

Quantitative Differentiation Evidence for 7-Methoxy-2,4-dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Against Closest Analogs


PI3Kδ Isoform Selectivity: Benzothiadiazine Dioxide Core vs. Quinazolinone Scaffold

In a direct head-to-head comparison within the same study, 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives (15a, 15b) exhibited PI3Kδ IC50 values of 217–266 nM, which represents substantially decreased potency compared to the quinazolinone lead compounds 3 and 4. However, the critical differentiation lies in isoform selectivity: the benzothiadiazine dioxide 15b bearing a 3,4-dimethoxyphenyl moiety achieved more than 21-fold selectivity for PI3Kδ over PI3Kγ, whereas the corresponding quinazolinone lead 4 was a dual PI3Kδ/γ inhibitor lacking this selectivity window [1]. This demonstrates that the sulfonyl-containing benzothiadiazine dioxide core, while sacrificing some absolute potency, provides a fundamentally different selectivity profile—a key consideration for programs requiring isoform-specific PI3Kδ targeting without PI3Kγ off-target activity .

PI3Kδ inhibition isoform selectivity B-cell malignancies kinase inhibitor

7-Methoxy Substituent Directs Pancreatic vs. Vascular KATP Channel Tissue Selectivity

Systematic structure-activity relationship studies on 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides revealed that the 7-position substituent is a decisive determinant of tissue selectivity [1]. Compounds bearing a 7-methoxy or 7-methyl group in combination with a 3-ethyl, 3-isopropyl, or 3-cyclobutylamino side chain (e.g., 10a, 10b, 12b, 12d, 22c) were characterized as potent and selective inhibitors of insulin release from rat pancreatic β-cells [1]. In direct contrast, 7-trifluoromethyl (20a–c) and 7-pentyl (11a, b) analogs exhibited marked myorelaxant activity on rat aortic rings, with the 7-pentyl derivative 11a showing clear selectivity for vascular smooth muscle [1]. Furthermore, a complementary study confirmed that the presence of a 7-methoxy group generated potent and selective inhibitors of insulin release, whereas 6,7-dihalogen substitution (Cl, Br) did not improve pancreatic selectivity [2].

KATP channel tissue selectivity pancreatic β-cells insulin release

Carbonic Anhydrase Inhibition: BTD Scaffold Achieves Nanomolar Potency with Defined Isoform Selectivity

The 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (BTD) scaffold has been systematically characterized as a carbonic anhydrase (CA) inhibitor platform [1]. In the tumor-associated CA isoform context, BTD derivatives demonstrated KI values against CA IX ranging from 19.1 to 408.5 nM, with selectivity indices (II/IX SI) of 2–76, representing a marked improvement over the saccharin (SAC) and acesulfame K (ACE) lead compounds which exhibited KI-CA IX values of 103 nM and 2400 nM, respectively [1]. In the mycobacterial CA space, BTD derivatives 2a–q inhibited MtCA2 and MtCA3 with Ki values in the low nanomolar range (MtCA3 Ki = 15.1–2250 nM; MtCA2 Ki = 38.1–4480 nM) and significant selectivity over off-target human CA I and II isoforms [2]. The 7-methoxy-2,4-dimethyl substitution pattern on the BTD core provides a distinct chemical space within this scaffold family, potentially modulating isoform selectivity in ways not achievable with the parent BTD structure.

carbonic anhydrase isoform selectivity BTD scaffold antitumor

KATP Channel SUR1 Selectivity: 7-Methoxy-Containing Benzothiadiazine Dioxides vs. Diazoxide

The 7-methoxy substituent on the benzothiadiazine dioxide scaffold is a key determinant of sulfonylurea receptor subtype 1 (SUR1) selectivity. The compound NNC 55-9216 (3-isopropylamino-7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide) was characterized as a SUR1-selective potassium channel opener (PCO) that activates Kir6.2/SUR1 channels with an IC50 of 105 µmol/L in [³H]glibenclamide displacement assays, with the SUR1 selectivity dependent on intact nucleotide-binding domains (NBD2) of SUR1—a structural requirement not shared by pinacidil or cromakalim [1]. In contrast, the clinical agent diazoxide (7-chloro-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide) activates SUR1 with an EC50 of approximately 14.1 µM (FLIPR assay, HEK293 cells) but lacks the SUR1-exclusive selectivity profile, also interacting with SUR2B-containing channels at higher concentrations . The 7-methoxy group, in combination with appropriate 3-position substitution, thus provides a distinct SUR1-selectivity fingerprint compared to the 7-chloro substitution pattern of diazoxide.

SUR1 selectivity Kir6.2 KATP channel opener NNC 55-9216

Molecular Weight Differentiation and Physicochemical Property Impact vs. Des-Methoxy Analog

The target compound (MW 256.28 g/mol; predicted pKa -2.99±0.20; predicted logP not explicitly reported but influenced by 7-methoxy) differs from its closest commercially available analog, 2,4-dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 13338-03-9; MW 226.25 g/mol; C9H10N2O3S) [1]. The 7-methoxy substitution adds 30.03 g/mol (one OCH3 group) and introduces hydrogen bond acceptor capacity at the 7-position, which predictably alters logP (more hydrophilic), aqueous solubility, and CYP450-mediated metabolic pathways [2]. Literature on structurally related benzothiadiazine dioxides indicates that methoxy substituents can reduce metabolic stability through CYP-mediated O-demethylation, whereas halogen substituents (e.g., bromine) enhance metabolic stability but reduce CYP inhibition [2]. This physicochemical differentiation is critical for absorption, distribution, metabolism, and excretion (ADME) optimization in lead development programs.

physicochemical properties molecular weight logP prediction CYP metabolism

Commercial Purity Benchmarking: Supplier-Specified Purity Grades for Reproducible Research

Multiple authorized suppliers provide this compound at defined purity grades suitable for different research applications. abcr GmbH offers the compound at 95% purity , while MolCore supplies it at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . LeYan offers the compound at 98% purity (Catalog No. 1799200) . Santa Cruz Biotechnology lists the compound for research use only (not for clinical or in vitro diagnostic use) . This tiered purity availability (95% → 98%+) allows procurement decisions to be matched to experimental requirements: 95% purity may suffice for initial screening or synthetic intermediate use, whereas 98%+ purity is recommended for quantitative structure-activity relationship (QSAR) studies, in vivo PK experiments, or crystallography where trace impurities could confound results.

chemical purity quality control procurement specification ISO certification

High-Value Application Scenarios for 7-Methoxy-2,4-dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Based on Quantitative Evidence


PI3Kδ Isoform-Selective Chemical Probe Development for B-Cell Malignancy Research

Investigators developing isoform-selective PI3Kδ inhibitors should prioritize this compound as a starting scaffold rather than quinazolinone-based leads. As demonstrated by Gong et al. (2019), the benzothiadiazine dioxide core achieves >21-fold selectivity for PI3Kδ over PI3Kγ, whereas the corresponding quinazolinone lead exhibits dual PI3Kδ/γ inhibition—a critical liability for programs seeking to avoid PI3Kγ-mediated immune suppression [1]. The 2,4-dimethyl-3-keto substitution pattern on this compound provides a distinct vector for further derivatization at the 3-position to optimize potency while preserving the isoform selectivity window. Researchers should procure this compound at ≥98% purity (MolCore, ISO-certified) to ensure reliable SAR correlations in enzymatic and cell-based assays .

Pancreatic β-Cell KATP Channel Pharmacology and Tissue Selectivity Profiling

For electrophysiology and insulin secretion studies targeting pancreatic β-cell KATP channels, the 7-methoxy group on this compound is the critical structural determinant of pancreatic tissue selectivity. Boverie et al. (2005) established that 7-methoxy (or 7-methyl) substituted 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides are potent and selective inhibitors of insulin release, whereas 7-CF3 or 7-pentyl analogs redirect activity to vascular smooth muscle [1]. The target compound's 2,4-dimethyl-3-keto pattern (as opposed to the 3-alkylamino-4H tautomeric form) provides a chemically distinct starting point for exploring how the 3-position oxidation state modulates KATP channel gating. Use in combination with SUR1-Kir6.2 expressing Xenopus oocyte electrophysiology or rat pancreatic islet perifusion assays is recommended [1].

Carbonic Anhydrase Inhibitor Library Design with Programmable Isoform Selectivity

The BTD scaffold has been validated as a tunable carbonic anhydrase inhibitor platform with nanomolar potency against tumor-associated isoforms (CA IX, KI = 19.1–408.5 nM; selectivity index II/IX = 2–76) [1] and mycobacterial β-CAs (MtCA3, Ki = 15.1–2250 nM) . The 7-methoxy-2,4-dimethyl-substituted BTD provides a specific derivatization handle at the 7-position for further SAR exploration. For anti-mycobacterial programs, the demonstrated activity against drug-resistant M. tuberculosis strains (resistant to both rifampicin and isoniazid) supports the use of this scaffold in developing new therapeutic candidates targeting the mycobacterial carbonic anhydrase pathway . Procurement of the compound as a core scaffold for parallel library synthesis, followed by stopped-flow CO2 hydration assays against a panel of human and mycobacterial CA isoforms, is the recommended workflow.

ADME/PK Structure-Property Relationship Studies Comparing 7-Methoxy vs. 7-Halogenated Benzothiadiazine Dioxides

For medicinal chemistry teams optimizing the ADME profile of benzothiadiazine dioxide leads, this compound serves as a key comparator in structure-property relationship (SPR) studies. Literature evidence indicates that methoxy-substituted benzothiadiazine analogs exhibit low metabolic stability and high CYP inhibition due to O-demethylation, whereas bromine substitution enhances metabolic stability and reduces CYP liability [1]. The target compound (MW 256.28; predicted pKa -2.99) should be tested head-to-head against 7-bromo and 7-chloro analogs in microsomal stability assays (human, rat, mouse liver microsomes), CYP450 inhibition panels (CYP1A2, 2C9, 2C19, 2D6, 3A4), and plasma protein binding assays to generate quantitative SPR data that guides lead optimization decisions. The predicted strong acidity (pKa -2.99) of the sulfonamide NH further suggests that pH-dependent solubility and permeability should be characterized across physiologically relevant pH ranges .

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